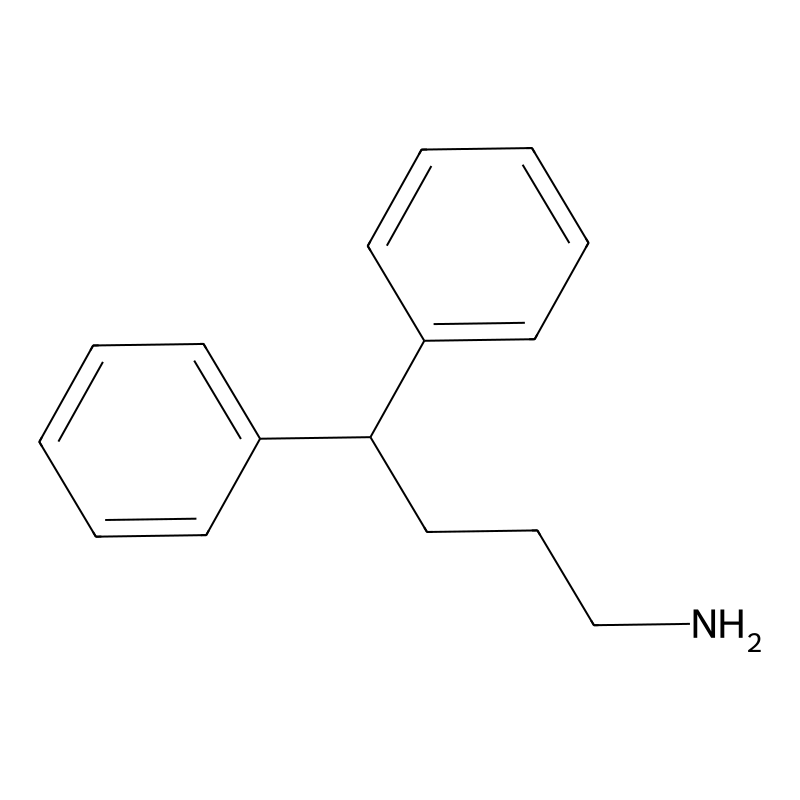4,4-Diphenylbutylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
4,4-Diphenylbutylamine, also known as 4-phenylbutan-1-amine, is an organic compound characterized by its unique structure featuring a butyl chain substituted at the fourth carbon with a diphenyl group. Its molecular formula is with a molecular weight of approximately 240.34 g/mol. This compound appears as a colorless oil and is slightly soluble in polar solvents like methanol and chloroform, while being more soluble in non-polar organic solvents. The compound exhibits a melting point of about 143°C and a boiling point ranging from 123°C to 124°C under reduced pressure conditions .
- Oxidation: This compound can be oxidized to form corresponding ketones or amides using agents such as potassium permanganate or chromium trioxide.
- Reduction: It can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.
- Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic conditions.
- Reduction: Lithium aluminum hydride in anhydrous ether.
- Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
4,4-Diphenylbutylamine has demonstrated significant biological activity, particularly as an inhibitor of monoamine oxidase A. This enzyme plays a crucial role in the metabolism of neurotransmitters, which are vital for various cellular signaling pathways. By inhibiting this enzyme, 4,4-diphenylbutylamine may influence mood regulation and other physiological processes related to neurotransmitter levels .
Cellular Effects
The compound's interaction with monoamine oxidase A suggests potential implications for its use in neuropharmacology. It may modulate neurotransmitter metabolism, affecting gene expression and cellular metabolism.
Several synthesis methods have been developed for producing 4,4-diphenylbutylamine:
- Reduction of 4-Phenylbutyronitrile: This method involves hydrogenation in the presence of a catalyst such as palladium on carbon under mild conditions (25-30°C).
- Amination Reactions: Aniline can react with acetone or other carbonyl compounds to yield the desired amine product through nucleophilic addition followed by reduction .
4,4-Diphenylbutylamine is utilized in various fields:
- Pharmaceuticals: Its role as a monoamine oxidase inhibitor positions it as a candidate for antidepressant development.
- Biochemical Research: It serves as an affinity ligand for enzyme purification processes, particularly for chymotrypsin-like enzymes.
- Material Science: The compound has been explored for its potential applications in modifying carbon nanotubes and other nanomaterials .
Research indicates that 4,4-diphenylbutylamine interacts with several biological targets. Its inhibitory action on monoamine oxidase A not only affects neurotransmitter levels but also has implications for metabolic pathways involving catecholamines and serotonin. Studies have shown that modifications of enzymes like α-chymotrypsin with this compound can enhance their catalytic activities towards specific substrates.
Several compounds share structural similarities with 4,4-diphenylbutylamine. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Description | Key Differences |
|---|---|---|
| Phenylethylamine | Contains a phenethyl group instead of butyl | Shorter ethyl chain; less potent in biological activity |
| Phenylpropylamine | Features a propyl chain | Intermediate chain length; different reactivity |
| Benzylamine | A phenyl ring attached to a methylene group | Shorter alkyl chain; weaker effects on enzymes |
| β-Phenylethylamine | Similar structure but with two carbon chain | Less pronounced effects on enzyme activity |
| 4-Phenylbutyric Acid | Contains a carboxylic acid functional group | Differing functional group; weaker platelet aggregation inhibition |
Uniqueness
The unique butyl chain length in 4,4-diphenylbutylamine significantly influences its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs. This structural feature enhances its efficacy as an enzyme inhibitor and modulator of neurotransmitter metabolism .








